2-Butyl-4,6-dimethylpyrimidine
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Overview
Description
2-Butyl-4,6-dimethylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of butyl and dimethyl groups at positions 2, 4, and 6, respectively. Pyrimidine derivatives are significant in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between butylamine and 4,6-dimethyl-2-chloropyrimidine in the presence of a base like sodium hydride can yield the desired compound. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the butyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Butyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group at the 2-position instead of a butyl group.
4,6-Dimethyl-2-phenylpyrimidine: Contains a phenyl group at the 2-position instead of a butyl group.
2-Butyl-4,6-dimethylpyrimidine-5-carboxylic acid: Similar structure with an additional carboxylic acid group at the 5-position.
Uniqueness: this compound is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. The combination of butyl and dimethyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68290-83-5 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-butyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3 |
InChI Key |
UYCIONBYDMHAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
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